H-His(Trt)-OMe
Description
Significance of Histidine Derivatives in Advanced Synthetic Chemistry
Histidine is a unique proteinogenic amino acid due to its imidazole (B134444) side chain, which has a pKa near physiological pH. This property allows histidine residues in proteins to act as proton donors or acceptors in critical biological processes, including enzymatic catalysis, metal ion coordination in metalloproteins, and proton shuttling. nih.govwikipedia.org The imidazole ring is a versatile ligand in metalloproteins, such as the iron-coordinating residue in myoglobin (B1173299) and hemoglobin. wikipedia.org
This biological importance makes the precise incorporation of histidine into synthetic peptides and peptidomimetics a crucial goal for chemists. However, the very reactivity that makes histidine biologically useful also presents significant challenges during chemical synthesis. nbinno.compeptide.com The imidazole nitrogen is nucleophilic and can participate in undesirable side reactions during peptide coupling steps. nbinno.com Therefore, modified histidine derivatives, where the reactive side chain is temporarily masked, are indispensable tools in advanced synthetic chemistry. researchgate.net These derivatives allow chemists to build complex peptide chains with high fidelity, ensuring the integrity of the final product for applications in medicinal chemistry and biological research. nih.govresearchgate.net
The Role of the Nτ-Trityl Protecting Group in Histidine Chemistry
To prevent the unwanted reactivity of the histidine side chain during synthesis, a protecting group is employed. The trityl (triphenylmethyl, Trt) group is a widely used and robust protecting group for the imidazole nitrogen of histidine. nbinno.compeptide.com It is a bulky group that effectively shields the nitrogen from participating in side reactions.
The primary advantage of the Trt group lies in its stability under specific chemical conditions. In the most common strategy for solid-phase peptide synthesis (SPPS), known as Fmoc/tBu chemistry, the temporary Nα-amino protecting group (Fmoc) is removed at each cycle using a mild base, typically piperidine. nbinno.com The Nτ-Trityl group is completely stable under these basic conditions, ensuring that the side chain remains protected throughout the entire chain assembly process. nbinno.compeptide.com
However, the Trt group is acid-labile, meaning it can be removed under acidic conditions. peptide.com This allows for its efficient removal during the final "global deprotection" step, where the completed peptide is cleaved from its solid support and all side-chain protecting groups are removed simultaneously, typically using a strong acid cocktail containing trifluoroacetic acid (TFA). peptide.compeptide.com The strategic use of the Trt group thus enables chemists to control which parts of the molecule react and when, a fundamental principle of modern organic synthesis. nbinno.com
Table 2: Key Features of the Trityl (Trt) Protecting Group in Histidine Synthesis
| Feature | Description | Source |
|---|---|---|
| Function | Masks the nucleophilic imidazole nitrogen to prevent side reactions during peptide coupling. | nbinno.compeptide.com |
| Stability | Stable to the basic conditions (e.g., piperidine) used for Nα-Fmoc group removal in SPPS. | nbinno.com |
| Cleavage | Removed under the acidic conditions (e.g., TFA) of the final deprotection step. | peptide.compeptide.com |
| Common Application | Widely used in Fmoc-based solid-phase peptide synthesis (SPPS). | nbinno.compeptide.com |
Overview of Academic Research Domains Featuring H-His(Trt)-OMe
The unique properties of this compound and its close relatives, such as H-His(Trt)-OH and Fmoc-His(Trt)-OH, make them valuable in several key research areas:
Solid-Phase and Solution-Phase Peptide Synthesis : This is the primary application. These compounds serve as essential building blocks for the synthesis of peptides containing histidine. sriramchem.com Fmoc-His(Trt)-OH is the derivative most commonly used for incorporating histidine into a growing peptide chain during SPPS. peptide.com The ability to accurately insert histidine allows for the creation of synthetic versions of natural peptides and novel peptide-based therapeutics. sriramchem.com
Medicinal Chemistry and Drug Discovery : Histidine residues are frequently found in the binding sites of proteins and are often critical for a drug's mechanism of action. nih.govrsc.org Synthetic access to histidine-containing peptides and peptidomimetics is crucial for developing new therapeutic agents. researchgate.netsriramchem.com Research in this area includes the synthesis of peptide-based therapeutics, diagnostic probes, and molecules for studying protein-ligand interactions. nbinno.comsriramchem.com
Structural Biology and Enzyme Studies : To understand how proteins and enzymes function, researchers often synthesize peptide fragments or entire proteins with specific modifications. Using derivatives like this compound allows for the study of metalloproteins, enzymatic mechanisms, and receptor-binding interactions by enabling the creation of custom-designed peptides. nbinno.comsriramchem.com
Peptidomimetics and Foldamer Research : Researchers use trityl-protected histidine derivatives to synthesize non-natural amino acids, such as β-homo-histidine, for incorporation into peptidomimetics. mdpi.com These studies aim to create novel folded molecular structures (foldamers) with tailored functions and enhanced stability compared to natural peptides. mdpi.com
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
methyl (2S)-2-amino-3-(1-tritylimidazol-4-yl)propanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H25N3O2/c1-31-25(30)24(27)17-23-18-29(19-28-23)26(20-11-5-2-6-12-20,21-13-7-3-8-14-21)22-15-9-4-10-16-22/h2-16,18-19,24H,17,27H2,1H3/t24-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPYVYWCBBVEEBH-DEOSSOPVSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(CC1=CN(C=N1)C(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@H](CC1=CN(C=N1)C(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H25N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Protective Group Chemistry and Orthogonality in Histidine Derivative Research
Characteristics and Controlled Cleavage of the Nτ-Trityl Group
The Nτ-Trityl group is a bulky and acid-labile protecting group. ug.edu.pltotal-synthesis.com Its primary function is to sterically hinder the imidazole (B134444) ring's nucleophilic nitrogen atoms, thereby preventing them from participating in undesirable reactions during the peptide coupling steps. nbinno.com
Acid-Lability and Compatibility with Orthogonal Protecting Group Strategies (e.g., Fmoc)
The trityl group is prized for its acid lability, meaning it can be removed under acidic conditions. total-synthesis.com This characteristic makes it highly compatible with the widely used Fmoc (9-fluorenylmethyloxycarbonyl) solid-phase peptide synthesis (SPPS) strategy. ug.edu.plresearchgate.net The Fmoc group, which temporarily protects the α-amino group of the amino acid, is cleaved by a base (commonly piperidine), while the Trt group remains stable under these conditions. iris-biotech.de This differential stability is the essence of an orthogonal protecting group strategy, which allows for the selective removal of one type of protecting group without affecting others. biosynth.comspringernature.com The Trt group is typically cleaved at the end of the synthesis using a strong acid, such as trifluoroacetic acid (TFA). peptide.comcsic.es
This orthogonality is crucial for the synthesis of complex peptides, as it allows for a stepwise and controlled assembly of the peptide chain. biosynth.com The use of Trt for histidine side-chain protection alongside Fmoc for the N-terminus is a cornerstone of modern SPPS. iris-biotech.de
Mechanism and Necessity of Cation Scavengers During Deprotection
The cleavage of the trityl group proceeds via an acid-catalyzed mechanism that generates a stable trityl cation. total-synthesis.com This carbocation is highly reactive and can reattach to other nucleophilic residues in the peptide chain, particularly tryptophan, leading to unwanted side products. peptide.com To prevent this, cation scavengers are essential components of the cleavage cocktail. total-synthesis.com
Commonly used scavengers include triisopropylsilane (TIS) and water. nih.gov These molecules act by trapping the liberated trityl cations, preventing their deleterious side reactions and ensuring a higher purity of the final peptide product. nih.gov The irreversible reaction of the scavenger with the cation drives the deprotection equilibrium towards the desired cleavage. nih.gov
Comparative Analysis with Alternative Histidine Protecting Groups
While the Trt group is widely used, several other protecting groups for the histidine imidazole ring have been developed, each with its own set of advantages and disadvantages. The choice of protecting group can significantly impact the efficiency of the synthesis and the purity of the final product.
Assessment of Nτ-Boc, Nτ-Mmt, Nτ-Clt, Nτ-Bum, and Nτ-Pbf
A variety of protecting groups have been explored to mitigate the challenges associated with histidine in peptide synthesis. These include:
Nτ-Boc (tert-Butyloxycarbonyl): This group is more acid-stable than Trt but can be unstable to the repeated piperidine treatments used for Fmoc removal, limiting its use to the synthesis of shorter peptides. ug.edu.pl
Nτ-Mmt (Monomethoxytrityl) and Nτ-Mtt (Methyltrityl): These are more acid-labile derivatives of the Trt group. ug.edu.plpeptide.com The Mmt group, in particular, is significantly more sensitive to acid and can be removed under very mild acidic conditions, which can be advantageous for the synthesis of sensitive peptides. peptide.com
Nτ-Clt (2-Chlorotrityl): The Clt group is more stable than the standard Trt group. iris-biotech.de This increased stability makes it particularly useful in the preparation of protected peptide fragments where the Trt group might not be fully stable under the cleavage conditions from a 2-chlorotrityl resin. iris-biotech.de
Nτ-Bum (tert-Butyloxymethyl): The Bum group is another option, though its cleavage can generate formaldehyde, which can lead to side reactions if not properly scavenged. researchgate.net
Nτ-Pbf (Pentamethyldihydrobenzofuran-5-sulfonyl): While more commonly used for arginine protection, sulfonyl-based groups have also been considered for histidine. rsc.org The Pbf group is cleaved under strong acidic conditions, typically with TFA. peptide.com
| Protecting Group | Abbreviation | Key Characteristics | Cleavage Conditions |
|---|---|---|---|
| Trityl | Trt | Bulky, acid-labile, compatible with Fmoc strategy. ug.edu.pltotal-synthesis.com | Strong acid (e.g., 95% TFA). ug.edu.pl |
| tert-Butyloxycarbonyl | Boc | More acid-stable than Trt, but limited stability to piperidine. ug.edu.pl | Strong acid. ug.edu.pl |
| Monomethoxytrityl | Mmt | More acid-labile than Trt. ug.edu.plpeptide.com | Mild acid (e.g., 5% TFA in DCM). ug.edu.pl |
| 2-Chlorotrityl | Clt | More stable than Trt, useful for protected fragment synthesis. iris-biotech.de | Strong acid (e.g., 90% TFA). iris-biotech.de |
| tert-Butyloxymethyl | Bum | Cleavage can generate formaldehyde. researchgate.net | Acid. researchgate.net |
| Pentamethyldihydrobenzofuran-5-sulfonyl | Pbf | Commonly for Arginine, cleaved by strong acid. peptide.comrsc.org | Strong acid (e.g., TFA with scavengers). peptide.com |
Orthogonality in Multi-Functionalized Molecular Synthesis
The concept of orthogonality is paramount when synthesizing molecules with multiple functional groups that require protection. iris-biotech.debiosynth.com An ideal protecting group strategy allows for the deprotection of one functional group without affecting the protecting groups on others. biosynth.com The combination of Fmoc (base-labile), Trt (acid-labile), and other protecting groups that can be removed by different mechanisms (e.g., photolysis or hydrogenation) allows for the synthesis of highly complex and multi-functionalized peptides. iris-biotech.de For instance, a protecting group on a lysine side chain might need to be removed for branching or labeling, while the histidine and other side chains remain protected. The Trt group's stability to bases and nucleophiles makes it a valuable component in such intricate synthetic schemes. creative-peptides.com
Influence on Reaction Efficiency and Side Reaction Mitigation
The choice of a histidine protecting group directly influences reaction efficiency and the mitigation of side reactions. The bulky nature of the Trt group, while effective at preventing side-chain reactions, can sometimes hinder coupling efficiency, especially when adjacent to other sterically demanding amino acids. ug.edu.pl However, the primary side reaction it prevents is racemization, which is a critical issue with unprotected histidine. ug.edu.plnbinno.com The imidazole ring of histidine can catalyze the racemization of the activated amino acid during the coupling step. ug.edu.pl By protecting the Nτ-position with a bulky group like Trt, the basicity of the Nπ-nitrogen is reduced, thus minimizing the risk of racemization. ug.edu.pl
Compared to other protecting groups, Trt offers a good balance of stability, ease of removal, and effectiveness in preventing side reactions, which has led to its widespread adoption in peptide synthesis. ug.edu.plcblpatras.gr
Stereochemical Integrity and Epimerization Control in Reactions Involving H His Trt Ome
Mechanistic Understanding of Histidine Epimerization Pathways
The racemization of histidine derivatives during peptide bond formation is a well-documented phenomenon that can compromise the purity and biological function of the final peptide. The underlying mechanisms are complex and involve the interplay of the inherent chemical properties of the histidine side chain with the reaction conditions.
The primary driver for the increased susceptibility of histidine to racemization is the basicity of the imidazole (B134444) ring in its side chain. Specifically, the lone pair of electrons on the π-nitrogen (Nπ) of the imidazole ring can act as an intramolecular base. bachem.comcem.com During the activation of the carboxyl group of H-His(Trt)-OMe for peptide coupling, the electron-withdrawing nature of the activated carboxyl group increases the acidity of the α-hydrogen. The proximate Nπ atom can then abstract this acidic proton, leading to the formation of a planar, achiral enolate intermediate. amazonaws.commdpi.com Subsequent reprotonation of this enolate can occur from either face with nearly equal probability, resulting in a mixture of the L- and D-isomers of the histidine residue.
The use of a trityl (Trt) protecting group on the τ-nitrogen (Nτ) in this compound does offer some steric hindrance and electron-withdrawing effects, which can slightly mitigate this process. However, it does not completely prevent racemization as the catalytically active Nπ-nitrogen remains unprotected and accessible. amazonaws.commdpi.com
The extent of epimerization in reactions involving this compound is highly dependent on the specific reaction conditions employed. The choice of coupling reagent, the nature and concentration of the base, and the reaction temperature all play critical roles.
Coupling Reagents: Carbodiimide-based coupling reagents like N,N'-dicyclohexylcarbodiimide (DCC) and N,N'-diisopropylcarbodiimide (DIC) can promote racemization, particularly when used without additives. nih.govdntb.gov.uapeptide.com More activating uronium/aminium salt-based reagents such as HBTU, TBTU, and HATU can also lead to significant epimerization, especially in the presence of excess base and with prolonged pre-activation times. mdpi.com Phosphonium salt reagents like PyBOP have also been shown to induce high levels of racemization under certain conditions.
Bases: The presence of an external base is often required for the coupling reaction, but it can also exacerbate epimerization by facilitating the abstraction of the α-hydrogen. Strong, non-nucleophilic bases like diisopropylethylamine (DIPEA) are commonly used, but their concentration and the timing of their addition are critical. The use of weaker bases, such as N-methylmorpholine (NMM) or collidine, can sometimes reduce the extent of racemization.
Reaction Temperature: Elevated temperatures, often employed to overcome slow coupling reactions or aggregation, significantly increase the rate of epimerization. merckmillipore.com For instance, in microwave-assisted peptide synthesis, coupling of Fmoc-His(Trt)-OH at elevated temperatures can lead to substantial D-isomer formation. amazonaws.com Studies have shown a dramatic increase in racemization of Fmoc-His(Trt)-OH from 7.8% with 5 minutes of preactivation to 16.6% when heated to 80°C. merckmillipore.com
Methodological Approaches for Epimerization Suppression
Given the challenges posed by histidine epimerization, significant research has been directed towards developing effective strategies to minimize this side reaction during peptide synthesis. These approaches focus on the use of specific additives, optimization of reaction conditions, and the development of alternative histidine derivatives with a lower propensity for racemization.
The most common and effective strategy to suppress racemization during the coupling of this compound is the use of additives that can form activated esters which are less prone to epimerization. 1-Hydroxy-7-azabenzotriazole (HOAt) and ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma) and its derivatives are highly effective in this regard. peptide.com These additives react with the activated amino acid to form active esters that are more reactive towards the amine component of the growing peptide chain and less susceptible to racemization than the intermediates formed in their absence.
Oxyma-B, a derivative of Oxyma, has shown particular promise in minimizing racemization during the coupling of histidine derivatives. In a comparative study, the use of DIC/Oxyma-B for the incorporation of Fmoc-His(Trt)-OH resulted in only 1.0% of the D-isomer, whereas DIC/OxymaPure led to 3.0% and DIC/HOAt to 1.9%. dntb.gov.ua This demonstrates the superior performance of Oxyma-B in preserving the stereochemical integrity of histidine residues.
| Coupling Reagent | Additive | D-Isomer (%) | Reference |
|---|---|---|---|
| DIC | HOBt | 5.1 | dntb.gov.ua |
| DIC | HOAt | 1.9 | dntb.gov.ua |
| DIC | OxymaPure | 3.0 | dntb.gov.ua |
| DIC | Oxyma-B | 1.0 | dntb.gov.uaacs.org |
Careful optimization of reaction parameters is crucial for minimizing the epimerization of this compound. Key considerations include:
Minimizing Pre-activation Time: Prolonged pre-activation of the amino acid with the coupling reagent and base before addition to the peptide-resin can significantly increase racemization. Therefore, in-situ activation or a very short pre-activation time is generally preferred.
Controlling Base Stoichiometry: Using the minimum necessary amount of base can help to reduce α-hydrogen abstraction. The choice of a weaker base can also be beneficial.
Lowering Reaction Temperature: Whenever possible, conducting the coupling reaction at room temperature or below is advisable. If elevated temperatures are required, the duration of heating should be minimized. For microwave-assisted syntheses, lower temperatures (e.g., 50°C) have been shown to significantly reduce the epimerization of histidine derivatives compared to higher temperatures (e.g., 80-90°C). amazonaws.com
The inherent susceptibility of Nτ-protected histidine derivatives like this compound to racemization has spurred the development of alternative protecting group strategies. Protecting the catalytically active Nπ-nitrogen has proven to be a highly effective approach to suppress epimerization.
Derivatives such as Fmoc-His(Boc)-OH and Fmoc-His(MBom)-OH, where the protecting group is on the Nπ-nitrogen, exhibit significantly lower levels of racemization compared to Fmoc-His(Trt)-OH. For example, in the synthesis of Liraglutide, coupling of Fmoc-His(Trt)-OH at 50°C for 10 minutes resulted in 6.8% of the D-isomer, whereas under the same conditions, Fmoc-His(Boc)-OH yielded only 0.18% epimerization. amazonaws.com At a higher temperature of 90°C, the difference was even more stark, with Fmoc-His(Trt)-OH leading to over 16% racemization, while Fmoc-His(Boc)-OH showed only 0.81%. amazonaws.com
| Histidine Derivative | Coupling Temperature (°C) | D-Isomer (%) | Reference |
|---|---|---|---|
| Fmoc-His(Trt)-OH | 50 | 6.8 | amazonaws.com |
| Fmoc-His(Boc)-OH | 50 | 0.18 | amazonaws.com |
| Fmoc-His(Trt)-OH | 90 | >16 | amazonaws.com |
| Fmoc-His(Boc)-OH | 90 | 0.81 | amazonaws.com |
| Fmoc-His(Trt)-OH | 80 | 16.6 | merckmillipore.com |
| Fmoc-His(MBom)-OH | 80 | 0.8 | merckmillipore.com |
Advanced Synthetic Applications and Derivatization Studies of H His Trt Ome
Utilization in the Construction of Complex Peptide Architectures
The strategic use of H-His(Trt)-OMe as a building block facilitates the synthesis of peptides with increasing complexity, from simple dipeptides to more elaborate structures. Its protected nature ensures regioselectivity and stereochemical integrity throughout the synthetic process.
Synthesis of Dipeptides and Tripeptides
This compound is a cornerstone for the efficient synthesis of dipeptides and tripeptides containing histidine. Its methyl ester C-terminus and protected imidazole (B134444) side chain allow for straightforward coupling reactions. For instance, in solution-phase synthesis, Boc-Aib-OH can be coupled with this compound to yield the dipeptide Boc-Aib-His(Trt)-OMe, a key intermediate for further chain elongation google.com. Similarly, it is employed in the synthesis of dipeptides where stereochemical integrity is paramount, often resulting in high yields and minimal epimerization nih.gov. The compound also finds application in the synthesis of tripeptide precursors, such as Boc-Gly-His(Trt)-OMe, which is essential for constructing specific tripeptide sequences like those found in cosmetic peptides google.com.
Table 1: Synthesis of Small Peptides Utilizing this compound
| Peptide Fragment/Sequence Example | Application/Reaction Type | Key Intermediate/Product | Citation(s) |
| Boc-Aib-His(Trt)-OMe | Dipeptide synthesis | Boc-Aib-His(Trt)-OMe | google.com |
| This compound | Dipeptide synthesis | This compound | nih.gov |
| Boc-Gly-His(Trt)-OMe | Tripeptide precursor | Boc-Gly-His(Trt)-OMe | google.com |
| Boc-Ala-His(Trt)-OMe | Dipeptide synthesis | Boc-Ala-His(Trt)-OMe | researchgate.net |
Contributions to Longer Peptide Fragment Condensation and Assembly
Beyond small peptides, this compound is instrumental in the stepwise assembly of longer peptide chains and fragments, both in solid-phase peptide synthesis (SPPS) and solution-phase methods. The acid-labile nature of the trityl group, with its specific lability order (Trt > Mtt > Mmt), allows for selective deprotection when orthogonal protection strategies are employed peptide.comrsc.org. This controlled deprotection is critical for fragment condensation, where pre-synthesized peptide fragments are coupled together. For example, dipeptide fragments synthesized using this compound can be further coupled to form tetrapeptide fragments, demonstrating its utility in building blocks for larger peptide assemblies google.com.
Strategies for Macrocyclization and Branched Peptide Synthesis
While the direct application of this compound in specific synthetic macrocyclization or branched peptide strategies is less detailed in the provided literature, its role as a protected histidine building block is foundational. Histidine residues are known to participate in various crosslinking events within natural cyclic peptides, contributing to their structural stability and biological activity rsc.org. The protected imidazole nitrogen of this compound ensures that the histidine side chain remains available for potential directed reactions or modifications that could be incorporated into cyclization or branching strategies, provided appropriate chemical transformations are employed.
Rational Design and Synthesis of Functionalized Histidine Derivatives
The inherent reactivity of the histidine imidazole ring, coupled with the protective capabilities of the trityl group, makes this compound a valuable precursor for creating novel functionalized histidine derivatives.
N-H Backbone Arylation Reactions for Novel Scaffolds
A significant advancement in peptide modification involves the histidine-directed arylation or alkenylation of backbone N-H bonds. This process leverages the coordinating ability of the histidine imidazole nitrogen to direct transition metal catalysts, typically copper(II), to a neighboring backbone amide N-H bond anu.edu.auacs.orgacs.org. This reaction allows for the introduction of diverse aryl or alkenyl substituents directly onto the peptide backbone, creating novel scaffolds. Crucially, the presence of the trityl protecting group on the imidazole nitrogen of this compound is essential to prevent arylation of the imidazole side chain itself, ensuring regioselective modification of the backbone researchgate.netresearchgate.net. This methodology is applicable to dipeptides where histidine is C-terminal and tripeptides with histidine in the central position researchgate.netresearchgate.net.
Table 2: Histidine-Directed Backbone Arylation Examples
| Peptide Substrate (Example) | Arylating Agent | Catalyst | Conditions | Arylation Site | Citation(s) |
| Boc-Ala-His(Trt)-OMe | Boronic acids | Copper(II) | Mild, physiological buffers, ambient temperature | Backbone NH of Ala (i-1) | acs.org, acs.org |
| Dipeptides/Tripeptides | Triarylbismuth reagents | Copper(II) acetate, Phenanthroline | 50 °C, DCM, O2 | Backbone NH of preceding residue | researchgate.net, researchgate.net |
Synthesis of Ferrocenoyl Histidine Conjugates
Ferrocene (B1249389), an organometallic compound, is increasingly utilized as a scaffold for creating peptide conjugates with unique electrochemical and structural properties nii.ac.jpusask.cauni-muenchen.deuni-regensburg.demdpi.com. While direct examples of ferrocenoyl histidine conjugates synthesized specifically from this compound are not extensively detailed in the provided snippets, the general approach involves conjugating ferrocene moieties to amino acid residues within peptide chains. Protected amino acid methyl esters, such as the cysteine derivative Fe[C5H4CO–Cys(Trt)–OMe]2, are prepared using standard peptide coupling procedures uni-muenchen.de, highlighting the utility of protected derivatives in ferrocene conjugation. The trityl protection on histidine would similarly be vital to prevent side reactions on the imidazole ring during ferrocene coupling, allowing for controlled functionalization and the development of metallo-peptide conjugates for applications such as model systems for metalloenzymes uni-muenchen.de.
Compound List:
this compound
Boc-Aib-OH
Boc-Aib-His(Trt)-OMe
Z-D-Nal-OH
H-D-Phe-OMe
Z-D-Nal-D-Phe-OMe
this compound·HCl
Boc-Gly-OSu
Boc-Gly-His(Trt)-OMe
H-Gly-His-Lys-OH
Fe[C5H4CO–Cys(Trt)–OMe]2
Fmoc-His(Trt)-OH
Boc-Ala-His(Trt)-OMe
Computational and Mechanistic Investigations
Density Functional Theory (DFT) Studies of Reaction Mechanisms
Density Functional Theory (DFT) has become a standard method for investigating the electronic structure of molecules and elucidating reaction mechanisms. nih.govresearchgate.net By calculating the electron density of a system, DFT can accurately predict molecular geometries, energies, and other properties, offering deep insights into chemical transformations.
DFT calculations are pivotal in mapping the potential energy surface of a reaction, allowing for the identification of reactants, products, intermediates, and, crucially, transition states. For reactions involving histidine derivatives, DFT can unravel complex mechanistic details.
In studies on the regioselective alkylation of the histidine imidazole (B134444) ring, a process relevant to derivatives like H-His(Trt)-OMe, DFT calculations have been employed to chart the reaction pathways. nih.gov Computational methods, such as those using the M06-2X functional with the def2-TZVP basis set, can fully optimize the geometries of all intermediates and transition states. nih.gov Harmonic frequency calculations are then performed to characterize these structures; local minima (reactants, intermediates, products) possess zero imaginary frequencies, while transition states are identified by the presence of a single imaginary frequency corresponding to the motion along the reaction coordinate. nih.gov
To confirm that a calculated transition state correctly connects the desired reactant and product, Intrinsic Reaction Coordinate (IRC) calculations are performed. nih.gov These calculations trace the minimum energy path downhill from the transition state, ensuring it leads to the expected species on the potential energy surface. nih.gov This rigorous approach was used, for example, to elucidate the mechanism of a histidine-directed backbone arylation of a peptide containing a His(Nτ-Trt) moiety, where a trifluoroacetate-assisted C-H activation step was proposed based on computational evidence. researchgate.net
Table 1: Representative DFT Methodologies for Histidine Derivatives This table is interactive. Click on the headers to sort.
| Functional | Basis Set | Common Application | Reference |
|---|---|---|---|
| B3LYP | 6-31g(d,p) | Geometry optimization and energy calculations of His-tag complexes. | nih.gov |
| M06-2X | def2-TZVP | Elucidation of regioselective reaction mechanisms and transition states. | nih.gov |
The outcome of a chemical reaction is often governed by a delicate interplay of steric and electronic effects. wikipedia.orgrsc.org In this compound, the trityl (Trt) group is a quintessential example of a sterically demanding protecting group. Its primary role is to block one of the imidazole nitrogen atoms (N-τ or N-π), thereby preventing unwanted side reactions such as N-arylation during peptide synthesis. researchgate.net
This steric hindrance is a powerful tool for directing reactivity. Computational studies can quantify these steric effects by modeling the spatial arrangement of atoms and the resulting energetic penalties for certain reaction approaches. wikipedia.org For instance, in the regioselective synthesis of modified histidine derivatives, the bulky trityl group physically obstructs the approach of a reagent to its attachment point, forcing the reaction to occur at an alternative, less hindered site. nih.gov
Electronic effects also play a critical role. The imidazole ring of histidine has two nitrogen atoms with different electronic environments, and their nucleophilicity can be modulated. DFT calculations can reveal how factors like solvent and nearby functional groups influence the electron density distribution within the molecule, thereby affecting which nitrogen atom is more reactive. nih.gov Studies have shown that a combination of steric hindrance (from protecting groups) and the modulation of electronic effects (through solvent choice) can achieve high regioselectivity in reactions at the histidine side chain. nih.gov
Reactions are almost always carried out in a solvent, which can significantly influence reaction rates and outcomes. nih.gov Computational models are essential for understanding these effects. Implicit solvent models, such as the Polarizable Continuum Model (PCM) or the Self-Consistent Reaction Field (SCRF) method, are widely used. muni.cznih.gov These models treat the solvent as a continuous medium with a defined dielectric constant, surrounding a cavity that contains the solute molecule. This approach efficiently captures the bulk electrostatic effects of the solvent on the solute's structure and energy.
DFT studies on histidine derivatives have utilized implicit solvent models to investigate how different solvents impact reaction mechanisms and properties. nih.govmuni.cz For example, in the alkylation of the histidine imidazole ring, DFT calculations incorporating an implicit solvent model for hexafluoroisopropanol (HFIP) revealed the solvent's crucial role in directing the reaction's regioselectivity. The model showed that HFIP modulates the steric and electronic environment around the imidazole ring to preferentially target specific nitrogen sites. nih.gov Such computational insights are invaluable for rational solvent selection in synthesis. nih.govresearchgate.net
Molecular Modeling and Conformational Analysis
The three-dimensional shape (conformation) of a molecule is intimately linked to its properties and reactivity. Molecular modeling techniques are used to explore the possible conformations of this compound and understand the factors that stabilize them.
This compound is a flexible molecule with several rotatable bonds. To predict its predominant conformation in solution, a multi-step computational approach is often employed. nih.gov The process typically begins with a Molecular Dynamics (MD) simulation to broadly sample the vast conformational space. This allows the molecule to explore many different shapes over time, overcoming energy barriers and identifying potentially stable arrangements that might not be obvious from a static starting structure. nih.gov
Following the MD simulation, representative structures are selected and subjected to full geometry optimization using DFT, often in conjunction with an implicit solvent model (like PCM) to mimic the solution environment. nih.govnih.gov This yields a set of low-energy, stable conformers. To determine which conformation is most likely to be present experimentally, calculated properties are compared with experimental data. A common method is to calculate the ¹H-NMR chemical shifts for each stable conformer and compare them to the experimental NMR spectrum. The structure whose calculated spectrum best matches the experimental one is predicted to be the predominant conformation in solution. nih.gov
The reactivity of this compound is also influenced by how it interacts with other molecules, including reactants, solvents, and catalysts. These non-covalent intermolecular interactions can stabilize transition states or alter the conformation of the molecule to make it more or less reactive.
The histidine side chain can participate in several types of interactions, including cation-π, π-π stacking, and hydrogen bonding. d-nb.info The large aromatic system of the trityl group can engage in significant van der Waals and π-π stacking interactions. d-nb.info Quantum chemical calculations are used to quantify the strength of these interactions. For instance, studies on clusters of protonated histidine and tryptophan have used ultraviolet photodissociation spectroscopy combined with computational analysis to determine the strength of the intermolecular forces holding them together. nih.gov Computational studies have systematically calculated the energies of various interaction types involving the histidine ring, providing a quantitative basis for understanding its role in molecular recognition. d-nb.info
Table 2: Calculated Interaction Energies for Histidine Side Chain Interactions Data adapted from quantum chemical calculations of simplified model systems. d-nb.info
| Interaction Type | Interacting Partner | Interaction Energy (kcal/mol) |
|---|---|---|
| Cation-π (His is π-motif) | Lys⁺ | Attractive |
| Cation-π (His is π-motif) | Arg⁺ | Attractive |
| π-π Stacking | Phe | -3.0 to -4.0 |
| π-π Stacking | Tyr | -3.0 to -4.0 |
| π-π Stacking | Trp | -3.0 to -4.0 |
| Coordinate Bond | Zn²⁺ | Strongest |
Analytical Methodologies for Research Characterization and Process Monitoring
Other Advanced Analytical Approaches in Chemical Synthesis Research: UV-Vis Detection for H-His(Trt)-OMe
Introduction
This compound, chemically known as N(τ)-(triphenylmethyl)-L-histidine methyl ester hydrochloride, is a crucial protected amino acid derivative widely employed in peptide synthesis and other complex organic chemistry research nih.govpeptide.comchemimpex.comsigmaaldrich.combiosynth.comglpbio.com. The accurate characterization and monitoring of its synthesis and subsequent reactions are paramount for ensuring the integrity and yield of desired products. Among the array of advanced analytical techniques, Ultraviolet-Visible (UV-Vis) spectroscopy plays a significant role, particularly when integrated with chromatographic methods or used for direct reaction monitoring. This section focuses on the application of UV-Vis detection in the research characterization and process monitoring of this compound.
UV-Vis Spectroscopy in Characterization and Process Monitoring
UV-Vis spectroscopy leverages the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum by molecules. This absorption is directly related to the electronic structure of the compound, specifically the presence of chromophores – functional groups or molecular structures that absorb UV-Vis light. This compound possesses inherent chromophoric properties due to the imidazole (B134444) ring within the histidine side chain and the extensive aromatic system of the trityl (triphenylmethyl) protecting group myfoodresearch.compsu.eduscielo.br. These features make UV-Vis spectroscopy an effective tool for its analysis.
Principle and Application in Synthesis
In the context of chemical synthesis research, UV-Vis spectroscopy serves multiple purposes for compounds like this compound:
Chromatographic Detection: UV-Vis detectors are standard components in High-Performance Liquid Chromatography (HPLC) systems. They are used to detect and quantify analytes as they elute from the chromatographic column. The presence of the imidazole ring and the trityl group allows for sensitive detection of this compound at specific wavelengths.
Reaction Monitoring: Changes in the UV-Vis absorption spectrum can indicate the progress of a chemical reaction. For instance, the introduction or removal of protecting groups, or coupling reactions involving this compound, can lead to discernible shifts or changes in absorbance, allowing researchers to monitor reaction kinetics and completion in real-time or via sampled aliquots psu.eduscielo.broup.comconicet.gov.ar.
Purity Assessment: By analyzing the UV-Vis spectrum of a synthesized sample, particularly in conjunction with HPLC, impurities that possess different chromophoric properties can be identified and quantified. The purity of this compound is often reported as being ≥ 98% by HPLC chemimpex.com.
UV-Vis Detection in Chromatography (HPLC)
HPLC coupled with UV-Vis detection is a cornerstone technique for analyzing amino acid derivatives during synthesis. Histidine, with its imidazole ring, and its derivatives, especially those bearing aromatic protecting groups like trityl, exhibit significant UV absorption myfoodresearch.comscielo.br.
Detection Wavelengths: While the specific optimal wavelength can vary depending on the mobile phase and column, histidine and its derivatives are commonly detected in the UV range. Wavelengths such as 200 nm, 210-230 nm, 220 nm, 254 nm, and up to 315 nm have been reported for the detection of histidine-containing compounds in HPLC myfoodresearch.comscielo.broup.comsielc.comsielc.comd-nb.info. The trityl group, with its phenyl rings, contributes to absorption in the higher end of this range (around 250-280 nm), complementing the absorption of the imidazole ring.
Monitoring Synthesis Steps: During the synthesis of this compound, UV-Vis detection in HPLC can monitor the efficiency of the tritylation of histidine and the esterification of the carboxyl group. Similarly, in subsequent peptide synthesis steps where this compound is coupled, UV-Vis detection can track the consumption of the starting material and the formation of the peptide product.
Spectral Characteristics and Data
The UV-Vis absorption profile of this compound is influenced by both the histidine moiety and the bulky trityl protecting group. While specific, comprehensive UV-Vis spectra for this compound itself are not extensively detailed in the provided search results, studies on similar histidine derivatives offer insights. For example, a dipeptide containing histidine exhibited maximum absorption peaks at 214 nm and 264 nm, attributed to π→π* and n→π* transitions, respectively scielo.br. The trityl group, being a triphenylmethyl moiety, is expected to contribute significantly to UV absorption around 250-280 nm due to its aromatic rings psu.edu.
The combination of these chromophores means that this compound can be effectively detected across a range of UV wavelengths, making it amenable to standard HPLC-UV analysis.
Q & A
Q. What is the role of the Trt (trityl) protecting group in H-His(Trt)-OMe during peptide synthesis?
The Trt group protects the imidazole side chain of histidine during solid-phase peptide synthesis (SPPS) to prevent undesired side reactions, such as alkylation or oxidation. Its bulkiness sterically hinders nucleophilic attack, improving selectivity during coupling. After synthesis, the Trt group is typically removed using mild acidic conditions (e.g., 1% TFA in DCM), preserving acid-labile protective groups elsewhere .
Q. How should this compound be stored to maintain stability in laboratory settings?
Store under inert gas (argon/nitrogen) at -20°C in airtight, light-protected containers. The compound is sensitive to moisture and acidic vapors, which may prematurely cleave the Trt group. Purity should be verified via HPLC before use, especially after prolonged storage .
Q. What analytical methods are recommended for characterizing this compound in synthetic workflows?
Use reversed-phase HPLC with a C18 column and UV detection (220–280 nm) to assess purity. Confirm identity via LC-MS (ESI+) to detect the molecular ion [M+H]⁺. For structural validation, ¹H/¹³C NMR in DMSO-d₆ or CDCl₃ can resolve peaks for the Trt group (δ ~7.2–7.5 ppm for aromatic protons) and methyl ester (δ ~3.6 ppm) .
Advanced Research Questions
Q. How can epimerization during coupling of this compound be minimized in SPPS?
Epimerization at the α-carbon is influenced by coupling reagents and reaction time. Use DBAA (3,5-bis(trifluoromethyl)phenylboronic acid) as a catalyst, which reduces racemization by stabilizing the active ester intermediate. Evidence from DBAA-mediated couplings shows >96% retention of stereochemistry (dr 96:4 to >99:1) even with bulky residues like this compound (Table 16, ). Optimize reaction time (≤24 hr) and avoid excessive base (e.g., DIEA) to suppress base-induced epimerization .
Q. What experimental strategies resolve contradictions in coupling efficiency data for this compound across studies?
Discrepancies often arise from varying solvent systems (e.g., DMF vs. DCM) or activator-to-residue ratios. Design controlled experiments to isolate variables:
Q. How does the Trt group impact the solubility of this compound in non-polar solvents?
The hydrophobic Trt group enhances solubility in DCM, THF, and chloroform, facilitating reactions in low-polarity media. However, in polar aprotic solvents (DMF, NMP), solubility depends on esterification (OMe vs. tBu). For example, this compound dissolves readily in DMF (50 mg/mL), whereas the tBu ester may require sonication. Solubility profiles should be pre-determined via turbidimetry to optimize reaction conditions .
Q. What methodologies are effective for synthesizing this compound-containing peptides with acid-sensitive residues?
Use orthogonal protection (e.g., Pmc/Pbf for Arg, Trt for Asn/Gln) and minimize TFA exposure during global deprotection. For acid-sensitive sequences, employ TFA cocktails with scavengers (e.g., triisopropylsilane) and reduce cleavage time. Post-synthesis, purify via preparative HPLC with volatile buffers (NH₄HCO₃) to avoid residual acids .
Data Analysis and Interpretation
Q. How should researchers address conflicting NMR data for this compound in different deuterated solvents?
Solvent-induced shifts (e.g., DMSO-d₆ vs. CDCl₃) can obscure key peaks. Assign signals using 2D NMR (HSQC, HMBC) to resolve overlapping regions. For example, in CDCl₃, the Trt aromatic protons integrate as a singlet (δ 7.2 ppm), whereas in DMSO-d₆, splitting may occur due to hydrogen bonding with the imidazole .
Q. What statistical approaches are recommended for analyzing reproducibility in this compound coupling yields?
Apply ANOVA to compare yields across ≥3 independent syntheses. Use Tukey’s HSD post hoc test to identify significant outliers. For small datasets, report median yields with interquartile ranges to account for non-normal distributions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
